molecular formula C13H13N3O B13574590 N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide

N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B13574590
M. Wt: 227.26 g/mol
InChI Key: ZUMLGJREPGCOPF-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of pyrazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopropylamine with 5-phenyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1H-pyrazole-3-carboxamide: Similar in structure but lacks the cyclopropyl group.

    5-phenyl-1H-pyrazole-3-carboxamide: Similar but without the N-cyclopropyl substitution.

Uniqueness

N-cyclopropyl-5-phenyl-1H-pyrazole-3-carboxamide is unique due to the presence of both cyclopropyl and phenyl groups, which may contribute to its distinct biological activity and chemical reactivity compared to other pyrazole carboxamides .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-cyclopropyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C13H13N3O/c17-13(14-10-6-7-10)12-8-11(15-16-12)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,14,17)(H,15,16)

InChI Key

ZUMLGJREPGCOPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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